molecular formula C22H15N3O2S B3958228 2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one

Cat. No.: B3958228
M. Wt: 385.4 g/mol
InChI Key: WEWSYOOEWPKUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring fused with a benzochromenone structure, which imparts unique chemical and physical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is unique due to the combination of the thiadiazole and benzochromenone structures, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-13-6-9-15(10-7-13)23-22-25-24-20(28-22)18-12-17-16-5-3-2-4-14(16)8-11-19(17)27-21(18)26/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWSYOOEWPKUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
Reactant of Route 2
2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
Reactant of Route 3
2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
Reactant of Route 4
Reactant of Route 4
2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
Reactant of Route 5
2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
Reactant of Route 6
2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.